molecular formula C15H16N4O2S2 B2945965 (Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1173575-66-0

(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2945965
CAS RN: 1173575-66-0
M. Wt: 348.44
InChI Key: PUWHLZFAKODRGL-NXVVXOECSA-N
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Description

The compound contains a benzo[d]thiazol-2(3H)-one moiety, which is a type of heterocyclic compound. These types of compounds are often used in the development of pharmaceuticals due to their diverse biological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzo[d]thiazol-2(3H)-one derivatives can be synthesized through various methods. For instance, one method involves the 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .


Molecular Structure Analysis

The compound contains a benzo[d]thiazol-2(3H)-one moiety and a 1,2,3-thiadiazole moiety. These moieties are electron deficient systems with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .

Scientific Research Applications

Optoelectronic Materials

This compound is a key material in the development of optoelectronic devices due to its photophysical properties. It has been observed that the solvent effects play a significant role in the excited-state hydrogen bond and proton transfer, which are crucial for optoelectronic applications .

Pharmacologic Activity

In the pharmaceutical field, the compound’s derivatives are being explored for their pharmacologic activities. Understanding the molecular mechanisms and pharmacokinetic properties is essential for developing therapeutic applications .

Analytical Chemistry

The unique photophysical phenomena observed with this compound suggest its potential use in analytical chemistry tools. The solvent-dependent behavior can be harnessed for developing new analytical methods .

Molecular Interaction Studies

The compound’s behavior in different solvents provides insights into molecular interactions, which is valuable for studying intermolecular forces and designing molecules with desired properties .

Synthetic Chemistry

Its derivatives are used as intermediates in synthetic chemistry, particularly in the synthesis of complex molecules like naphthalene and other aromatic compounds .

Toxicology Research

The compound is also relevant in toxicology research. Its analogs are used to understand the toxicologic properties of various substances, which is vital for safety assessments in drug development .

Biological Mechanism Elucidation

As an integral research tool, it aids in deciphering biological mechanisms, which is fundamental for advancing our knowledge in biology and medicine .

Future Directions

The development of novel chemotherapeutics, which selectively act on the target without side effects, has become a primary objective of medicinal chemists . Compounds containing a benzo[d]thiazol-2(3H)-one moiety could potentially be used in the development of new drugs due to their diverse biological activities .

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit cytotoxic and antibacterial activities , suggesting that the targets could be cellular components involved in these processes.

Mode of Action

It’s worth noting that similar compounds have been found to exhibit cytotoxic and antibacterial activities . This suggests that the compound may interact with its targets in a way that inhibits cell growth or bacterial proliferation.

Biochemical Pathways

Given the compound’s cytotoxic and antibacterial activities , it can be inferred that it likely affects pathways related to cell growth and bacterial proliferation.

Pharmacokinetics

Similar compounds have been shown to have good bioavailability

Result of Action

Similar compounds have been found to exhibit cytotoxic and antibacterial activities , suggesting that this compound may have similar effects.

Action Environment

One study found that the degree of charge transfer in similar compounds gradually increased with an increase in solvent polarity . This suggests that environmental factors such as solvent polarity could potentially influence the action of this compound.

properties

IUPAC Name

N-[3-(2-methoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S2/c1-9-4-5-11-12(8-9)22-15(19(11)6-7-21-3)16-14(20)13-10(2)17-18-23-13/h4-5,8H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWHLZFAKODRGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=C(N=NS3)C)S2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methyl-1,2,3-thiadiazole-5-carboxamide

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